molecular formula C7H3F3INO2 B1315798 1-Iodo-2-nitro-4-(trifluoromethyl)benzene CAS No. 400-97-5

1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1315798
CAS No.: 400-97-5
M. Wt: 317 g/mol
InChI Key: CIDKWMAVWQNYNV-UHFFFAOYSA-N
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Description

1-Iodo-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3INO2. It is characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene typically involves the iodination of 2-nitro-4-(trifluoromethyl)benzene. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane to facilitate the process .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow iodination, which allows for better control over reaction parameters and yields .

Mechanism of Action

The mechanism of action of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, making the compound versatile in chemical transformations. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments and biological membranes .

Properties

IUPAC Name

1-iodo-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDKWMAVWQNYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561061
Record name 1-Iodo-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-97-5
Record name 1-Iodo-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 87.6 ml of concentrated sulphuric acid and 46.8 ml of concentrated nitric acid (d=1.52) is prepared at 0° C. This mixture is added dropwise to 272 g of p-trifluoromethyliodobenzene maintained at 50° C., which takes about 1 hour, after which time the application of heat is ceased and stirring is continued for a further 30 minutes. The mixture is then hydrolysed by pouring onto 750 ml of water. The product is subsequently extracted three times with 600 ml of dichloromethane each time, and the organic phase is washed in succession with water and a 20% solution of sodium bicarbonate. The solvent is then evaporated and distillation yields 273 g of 2-nitro-4-trifluoromethyliodobenzene, b.p./8 mm =120°-125° C. (yield 86%).
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750 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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